molecular formula C24H24FNO2 B016998 Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate CAS No. 887352-80-9

Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate

Cat. No.: B016998
CAS No.: 887352-80-9
M. Wt: 377.4 g/mol
InChI Key: LWZWKAWTHAMCLH-UHFFFAOYSA-N
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Description

Benzyl 3-(dibenzylamino)-2-fluoropropanoate: is an organic compound that features a benzyl group, a dibenzylamino group, and a fluorine atom attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(dibenzylamino)-2-fluoropropanoate typically involves the following steps:

    Formation of the Propanoate Backbone: The initial step involves the preparation of the 2-fluoropropanoate backbone. This can be achieved through the fluorination of a suitable precursor, such as 2-chloropropanoate, using a fluorinating agent like potassium fluoride.

    Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the 2-fluoropropanoate with dibenzylamine under basic conditions.

    Benzylation: The final step involves the benzylation of the amino group. This can be achieved by reacting the intermediate product with benzyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of Benzyl 3-(dibenzylamino)-2-fluoropropanoate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 3-(dibenzylamino)-2-fluoropropanoate can undergo oxidation reactions, particularly at the benzyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the propanoate backbone. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The fluorine atom in the propanoate backbone can be substituted with other nucleophiles. This can be achieved using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Chemistry: Benzyl 3-(dibenzylamino)-2-fluoropropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, Benzyl 3-(dibenzylamino)-2-fluoropropanoate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of Benzyl 3-(dibenzylamino)-2-fluoropropanoate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzyl and dibenzylamino groups can also interact with biological molecules, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

    Benzyl 3-(dimethylamino)-2-fluoropropanoate: Similar structure but with dimethylamino instead of dibenzylamino.

    Benzyl 3-(dibenzylamino)-2-chloropropanoate: Similar structure but with chlorine instead of fluorine.

    Benzyl 3-(dibenzylamino)-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of fluorine.

Uniqueness: Benzyl 3-(dibenzylamino)-2-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl 3-(dibenzylamino)-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZWKAWTHAMCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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